N-(2,4-Dinitrophenyl)-L-valine
Description
Historical Evolution of Dinitrophenylation in Amino Acid Chemistry
The technique of dinitrophenylation in amino acid chemistry is historically significant, most notably through the groundbreaking work of Frederick Sanger. wikipedia.org In his efforts to determine the amino acid sequence of insulin, for which he was awarded the Nobel Prize in Chemistry in 1958, Sanger utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), now commonly known as Sanger's reagent. wikipedia.orgsigmaaldrich.com This reagent reacts with the free amino group of the N-terminal amino acid of a polypeptide chain. vanderbilt.edu
The resulting N-(2,4-dinitrophenyl) or DNP-amino acid is stable to acid hydrolysis, which is used to break the peptide bonds of the protein. mdpi.com This stability allows for the identification of the N-terminal amino acid after the protein is broken down into its constituent amino acids. vanderbilt.edumdpi.com Sanger's method was a monumental step forward, proving for the first time that proteins had a defined chemical sequence. wikipedia.org This pioneering work laid the groundwork for the development of various DNP-amino acid derivatives, including N-(2,4-Dinitrophenyl)-L-valine, for use in protein and peptide analysis. researchgate.net
Foundational Role as an Amino Acid Derivative in Biochemical Research
As an amino acid derivative, this compound has been a valuable tool in biochemical research. Its primary function has been as a labeled amino acid, enabling researchers to trace the incorporation and metabolism of valine in various biological systems. cymitquimica.com The dinitrophenyl group acts as a strong chromophore, facilitating the detection and quantification of the derivatized valine using spectrophotometric methods. cymitquimica.com
Beyond its role as a tracer, this compound and similar DNP-amino acids have been employed in studies of protein synthesis and enzyme kinetics. cymitquimica.com They can serve as analogs or inhibitors in enzymatic reactions involving valine, helping to elucidate metabolic pathways and enzyme mechanisms. The presence of the bulky and electron-withdrawing dinitrophenyl group can influence the binding of the amino acid to enzymes and transport proteins, providing insights into the steric and electronic requirements of these biological processes.
Significance of this compound in Stereochemical Analysis
A particularly crucial application of this compound and its analogs lies in the field of stereochemical analysis, specifically in the resolution of enantiomers. Chiral derivatizing agents are essential for separating enantiomers, which are non-superimposable mirror images of each other and often exhibit different biological activities.
This compound itself is chiral, possessing the L-configuration. When it or a related derivative reacts with a racemic mixture of another chiral compound, such as a D,L-amino acid, it forms a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by standard chromatographic techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). researchgate.netnih.gov
This principle is the basis of "Marfey's method," which utilizes a chiral derivatizing agent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), a close analog of DNP-valine derivatives. researchgate.net Similarly, Nα-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (FDVA), another related compound, has been shown to offer even better resolution and higher molar absorptivity for the derivatives of some amino acids. nih.govnih.gov The use of these L-valine-containing reagents allows for the determination of the enantiomeric purity of amino acids and other chiral amines. nih.govsigmaaldrich.com The separation of the resulting diastereomers by HPLC, with detection at 340 nm due to the DNP group, enables the quantification of the individual enantiomers in a sample. nih.govnih.gov This is of paramount importance in pharmaceutical development, where the stereochemistry of a drug can significantly impact its efficacy and safety.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1694-97-9 |
| Molecular Formula | C11H13N3O6 |
| Molecular Weight | 283.24 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 131 °C |
| Solubility | Soluble in organic solvents, limited solubility in water |
| Optical Activity | [α]20/D -26° (c=1, AcOH) |
Data sourced from multiple chemical suppliers and databases. echemi.comguidechem.com
Research Findings on this compound Derivatives in Stereochemical Analysis
| Derivatizing Agent | Analyte | Analytical Technique | Key Finding |
| Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDVA) | D- and L-amino acids | HPLC | Improved resolution and higher molar absorptivity compared to Marfey's reagent (FDAA). nih.govnih.gov |
| 1-fluoro-2,4-dinitrophenyl-5-L-valinamide (FDNP-L-Val-NH2) | DL-amino acids | Thin-Layer Chromatography (TLC) | Effective separation of diastereomers of all DL-amino acids studied. researchgate.net |
| N-(2,4-dinitrophenyl) derivatives | Amino acid and peptide stereoisomers | HPLC with a naphthylethylcarbamate-beta-cyclodextrin bonded phase | Successful enantioresolving of a variety of α-amino acids and peptides. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLCDVYHZOZQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874203 | |
| Record name | N-(2,4-DINITROPHENYL)VALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10547-33-8, 1694-97-9 | |
| Record name | N-(2,4-Dinitrophenyl)valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10547-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC89621 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2,4-DINITROPHENYL)VALINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Chemistry of Dinitrophenylated Amino Acids
Established Synthetic Routes for N-(2,4-Dinitrophenyl)-L-valine
The primary and most well-established method for synthesizing this compound is through the reaction of L-valine with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), commonly known as Sanger's reagent. quora.comwikipedia.org This reaction is a cornerstone in peptide and protein chemistry, originally developed by Frederick Sanger for the determination of N-terminal amino acids. wikipedia.orggbiosciences.com
The synthesis involves the nucleophilic attack of the amino group of L-valine on the electron-deficient aromatic ring of FDNB. quora.compressbooks.pub This process, known as dinitrophenylation, results in the formation of a stable N-(2,4-dinitrophenyl) derivative. The reaction is typically carried out in a mild alkaline solution, such as aqueous sodium bicarbonate, to ensure the amino group of L-valine is deprotonated and thus sufficiently nucleophilic. gbiosciences.comksu.edu.sa The resulting this compound is a yellow crystalline solid. cymitquimica.com
Alternative procedures have also been explored, such as using 2,4-dinitrochlorobenzene, which also undergoes nucleophilic aromatic substitution with amino acids like alanine (B10760859) and phenylalanine. researchgate.net Microwave irradiation has been shown to significantly accelerate the nucleophilic substitution reaction of 2,4-dinitrofluorobenzene with amino acids, achieving high yields in a fraction of the time required by conventional heating methods. researchgate.net
| Reagent | Reaction Conditions | Product | Key Features |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Mild alkaline solution (e.g., aq. NaHCO3), room temperature | This compound | Standard method, high yield, stable product. gbiosciences.comksu.edu.sa |
| 2,4-Dinitrochlorobenzene | Reported for other amino acids | N-(2,4-Dinitrophenyl) amino acids | Alternative to FDNB. researchgate.net |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Microwave irradiation | N-(2,4-Dinitrophenyl) amino acids | Rapid reaction times (e.g., 40s), high yields (up to 93%). researchgate.net |
Mechanistic Studies of Dinitrophenylation Reactions with Amino Functionalities
Nucleophilic Aromatic Substitution Mechanisms
The reaction between FDNB and the amino group of L-valine proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. quora.compressbooks.pubwikipedia.org This is distinct from SN1 and SN2 reactions observed with alkyl halides. pressbooks.pub The benzene (B151609) ring of FDNB is rendered highly electrophilic by the presence of two strongly electron-withdrawing nitro groups at the ortho and para positions to the fluorine atom. pressbooks.pubwikipedia.org
The mechanism involves two main steps:
Addition of the Nucleophile: The nucleophilic amino group of L-valine attacks the carbon atom bearing the fluorine atom on the dinitrophenyl ring. pressbooks.publibretexts.org This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubwikipedia.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org
Elimination of the Leaving Group: The unstable Meisenheimer complex then rearomatizes by eliminating the fluoride (B91410) ion, which is a good leaving group. pressbooks.pub This results in the formation of the stable this compound.
The nitro groups play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. wikipedia.org
Influence of Reaction Conditions on Product Formation
Several reaction conditions can influence the rate and yield of this compound formation.
pH: The reaction is typically carried out in a mild alkaline solution (e.g., pH 9.4). gbiosciences.com This is because the free amino group (-NH2) is a much stronger nucleophile than the protonated amino group (-NH3+). An alkaline environment ensures a sufficient concentration of the deprotonated form of the amino acid.
Solvent: The choice of solvent is important to dissolve both the amino acid and the dinitrophenylating reagent. A mixture of water and an organic solvent like ethanol (B145695) or acetone (B3395972) is often used. gbiosciences.combiorxiv.org
Temperature: The reaction generally proceeds efficiently at room temperature. gbiosciences.com However, some derivatization procedures may involve incubation at slightly elevated temperatures (e.g., 40°C) to ensure completion. biorxiv.org
Reagent Concentration: The molar ratio of the reactants can affect the extent of the reaction. An excess of the dinitrophenylating reagent is sometimes used to drive the reaction to completion.
Studies on the Maillard reaction, which also involves the reaction of amino acids, have shown that factors like temperature, time, and pH significantly impact product formation. nih.gov Similarly, in the context of dinitrophenylation, precise control of these parameters is essential for obtaining optimal yields and purity of this compound.
Development and Characterization of Novel Chiral Derivatizing Reagents based on Dinitrophenyl Moieties
The fundamental principle of using a dinitrophenyl group to derivatize amino acids has been extended to develop a range of chiral derivatizing reagents (CDRs). These reagents are crucial for the enantiomeric separation and analysis of amino acids and other chiral compounds by techniques like high-performance liquid chromatography (HPLC). The core idea is to react a chiral analyte with a chiral reagent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases.
Analogues of Marfey’s Reagent (e.g., FDNP-Val-NH2, FDVA, FDVDA)
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), is a well-known chiral derivatizing agent. nih.gov Building on this concept, numerous analogues have been synthesized by replacing L-alaninamide with other L- or D-amino acid amides or other chiral moieties. nih.gov These structural variations aim to improve the resolution and selectivity of the diastereomeric separation.
FDNP-Val-NH2 (Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide or L-FDVA): This analogue of Marfey's reagent incorporates L-valinamide. scientificlabs.co.ukchemicalbook.com It is used as a chiral derivatizing agent for determining the enantiomeric purity of amino acids and amines via HPLC. scientificlabs.co.uk L-FDVA has been used in the synthesis of other chiral reagents and in the analysis of complex natural products. chemicalbook.comnih.gov
FDVA (Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide): This is another designation for FDNP-Val-NH2. biorxiv.orgrsc.org Studies comparing FDAA and FDVA for the chiral separation of amino acids by ion mobility mass spectrometry have shown that while both are effective, FDAA may provide better separation for a wider range of amino acids. biorxiv.orgrsc.org
FDVDA (Nα-(2,4-Dinitro-5-fluorophenyl)-D-valinamide): This is the D-enantiomer of FDVA and is also used as a chiral derivatizing agent. scientificlabs.co.uk The use of D-amino acid auxiliaries in Marfey's reagent variants has been shown to sometimes provide enhanced separation of diastereomers compared to their L-amino acid counterparts. nih.gov
Structural Modifications and their Impact on Reactivity
The structural modification of dinitrophenyl-based chiral derivatizing reagents significantly impacts their reactivity and the chromatographic behavior of the resulting diastereomers.
Nature of the Chiral Auxiliary: Replacing the L-alaninamide in Marfey's reagent with other amino acid amides (e.g., L-valinamide, L-leucinamide, L-phenylalaninamide) alters the steric and electronic environment around the chiral center of the reagent. akjournals.comiitr.ac.in This, in turn, influences the interaction of the resulting diastereomers with the stationary phase during chromatography, often leading to improved separation. akjournals.comnih.gov For instance, reagents with bulkier side chains can enhance resolution. acs.org
Use of D-Amino Acids: Synthesizing variants of Marfey's reagent with D-amino acids as the chiral auxiliary has been shown to be effective. nih.gov These D-variants can sometimes offer better separation of diastereomers than the corresponding L-variants. nih.gov
Introduction of Different Functional Groups: Further modifications include the synthesis of chiral hydrazine (B178648) reagents from Marfey's reagent variants. nih.gov These reagents are designed to react with chiral carbonyl compounds to form diastereomeric hydrazones, extending the application of dinitrophenyl-based derivatization to another class of analytes.
The development of these novel reagents demonstrates the versatility of the dinitrophenyl scaffold in creating a diverse toolbox for chiral analysis. The choice of a specific reagent often depends on the nature of the analyte and the analytical technique being employed.
| Reagent Name | Chiral Auxiliary | Key Application |
| Marfey's Reagent (FDAA) | L-Alaninamide | Enantiomeric separation of amino acids. nih.gov |
| FDNP-Val-NH2 (L-FDVA) | L-Valinamide | Enantiomeric purity determination of amino acids and amines. scientificlabs.co.ukchemicalbook.com |
| FDVDA | D-Valinamide | Chiral derivatization for HPLC-MS screening. scientificlabs.co.uk |
| FDNP-L-Leu-NH2 | L-Leucinamide | Enantioseparation of amino acids. nih.govnih.gov |
| FDNP-L-Phe-NH2 | L-Phenylalaninamide | Enantioseparation of amino acids. nih.govnih.gov |
| HDNP-l-Val-NH2 | L-Valinamide (as a precursor) | Enantioseparation of chiral carbonyl compounds. nih.gov |
Advanced Analytical Applications in Amino Acid and Peptide Analysis
Chromatographic Separations of Dinitrophenylated Amino Acids
The analysis of DNP-amino acids, including N-(2,4-Dinitrophenyl)-L-valine, is predominantly accomplished through various high-performance liquid chromatography (HPLC) techniques. The inherent properties of the DNP derivatives make them amenable to separation based on subtle differences in their physicochemical characteristics.
HPLC stands as a primary tool for the analysis of DNP-amino acids, offering high resolution and sensitivity. avantorsciences.comtcichemicals.com The versatility of HPLC allows for multiple modes of separation, each tailored to specific analytical challenges.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating diastereomeric mixtures of DNP-amino acids. nih.govresearchgate.netmysagestore.com When a racemic mixture of amino acids is derivatized with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA), a mixture of diastereomers is formed. These diastereomers, having different physical properties, can be resolved on achiral stationary phases, like C8 or C18 columns. nih.gov
The separation mechanism in RP-HPLC relies on the differential partitioning of the diastereomers between the nonpolar stationary phase and the polar mobile phase. The subtle differences in the three-dimensional structures of the diastereomers lead to variations in their hydrophobic interactions with the stationary phase, resulting in different retention times. For instance, the separation of DNP-derivatized amino acid diastereomers has been successfully achieved on C18 columns. nih.govnih.gov The elution order of diastereomers can be influenced by the structure of the amino acid and the chiral derivatizing agent. Studies have shown that even single substitutions of diastereomeric amino acids within a peptide sequence can be resolved using conventional RP-HPLC, highlighting the sensitivity of the technique to subtle stereochemical differences. nih.gov
The ability to separate diastereomers is crucial for determining the enantiomeric composition of amino acid mixtures. This is particularly important in fields such as pharmaceutical analysis, where the stereochemistry of a molecule can significantly impact its biological activity. mysagestore.com
Table 1: RP-HPLC Separation of DNP-Amino Acid Diastereomers
This table is for illustrative purposes and synthesizes typical findings from the cited literature.
| DNP-Amino Acid Diastereomer | Stationary Phase | Mobile Phase Composition | Observation | Reference |
|---|---|---|---|---|
| DNP-L-Valine / DNP-D-Valine (derivatized with a chiral agent) | C18 | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Baseline separation of diastereomers achieved. | researchgate.net |
| Diastereomers of DNP-Isoleucine | C8 | Acetonitrile/Water Gradient | Effective resolution due to differences in hydrophobicity. | nih.gov |
| Diastereomers of various proteinogenic amino acids | C18 | Acetonitrile/Aqueous Buffer | Good separation for most diastereomeric pairs. | nih.gov |
The successful separation of a complex mixture of DNP-amino acids by HPLC heavily relies on the careful optimization of the mobile phase composition and the use of gradient elution. molnar-institute.comcapes.gov.br Isocratic elution, where the mobile phase composition remains constant, is often insufficient to resolve all components in a mixture of DNP-amino acids due to the wide range of polarities present. molnar-institute.com
Key parameters that are manipulated to achieve optimal separation include the pH of the aqueous buffer, the type and concentration of the organic modifier (e.g., acetonitrile or methanol), the buffer concentration, and the column temperature. molnar-institute.comconicet.gov.ar For instance, in the separation of DNP-amino acids on a quinine (B1679958) carbamate-based chiral stationary phase, the pH of the mobile phase plays a critical role. At a suitable pH, the tertiary amine of the quinine selector is protonated, facilitating strong electrostatic interactions with the anionic DNP-amino acids. conicet.gov.ar
Table 2: Parameters for Mobile Phase Optimization in HPLC of DNP-Amino Acids
This table summarizes key parameters and their general effects based on the cited literature.
| Parameter | Effect on Separation | Typical Modifiers/Ranges | Reference |
|---|---|---|---|
| pH | Affects ionization of both analytes and stationary phase, influencing retention and selectivity. | Typically adjusted with buffers (e.g., phosphate, acetate) | molnar-institute.comconicet.gov.ar |
| Organic Modifier | Controls the elution strength of the mobile phase. | Acetonitrile, Methanol | molnar-institute.comcapes.gov.br |
| Buffer Concentration | Influences ionic strength and can affect retention, especially in ion-exchange chromatography. | Varied to optimize resolution. | molnar-institute.comconicet.gov.ar |
| Gradient Profile | Allows for the separation of compounds with a wide range of polarities in a single run. | Linear or multi-step gradients. | molnar-institute.comcapes.gov.br |
| Temperature | Affects viscosity of the mobile phase and can influence selectivity. | Controlled to ensure reproducibility. | conicet.gov.ar |
The direct separation of enantiomers of DNP-amino acids, including DNP-valine, can be achieved using chiral stationary phases (CSPs). conicet.gov.ar This approach avoids the need for pre-column derivatization with a chiral reagent. Several types of CSPs have been developed and successfully applied for the resolution of DNP-amino acid enantiomers.
One notable class of CSPs is based on cinchona alkaloids, such as quinine. molnar-institute.comconicet.gov.ar These CSPs function as chiral anion-exchangers. The chiral recognition mechanism involves multiple interactions between the CSP and the DNP-amino acid enantiomers, including electrostatic interactions, hydrogen bonding, and π-π stacking. The stereodiscriminating capability of these phases is often high for N-derivatized amino acids. molnar-institute.com
Cyclodextrin-based CSPs are another important group used for the enantioseparation of DNP-amino acids. researchgate.net Derivatized cyclodextrins, such as those functionalized with aromatic groups, can offer enhanced enantioselectivity through additional interactions like π-π, dipole-dipole, and hydrogen bonding. researchgate.net The choice of the specific cyclodextrin (B1172386) derivative and the mobile phase composition are critical for achieving successful enantiomeric resolution.
The development of novel CSPs is an active area of research, aiming to provide a wider range of selectivities for various chiral compounds. conicet.gov.arresearchgate.net
While HPLC is the predominant technique, gas chromatography (GC) can also be employed for the analysis of amino acids, provided they are converted into volatile derivatives. nih.gov Native amino acids and their DNP derivatives are generally not volatile enough for GC analysis. mdpi.com Therefore, a derivatization step is necessary to increase their volatility and thermal stability. mdpi.com
For GC-MS analysis, a two-step derivatization is often employed. The carboxylic acid group is typically esterified (e.g., to a methyl ester), and the amino group, along with other functional groups, is acylated (e.g., with pentafluoropropionic anhydride (B1165640) to form PFP derivatives). mdpi.com While this approach is well-established for native amino acids, the direct GC analysis of DNP-amino acids is less common due to the potential for thermal degradation of the DNP moiety at the high temperatures required for GC. However, historical methods have explored the GC of various amino acid derivatives, including DNP derivatives, though this is not a primary modern application. scispace.com
Capillary electrophoresis (CE) and the related technique of pressurized planar electrochromatography (PPEC) have emerged as powerful tools for the separation of DNP-amino acids, including the resolution of enantiomers. jlu.edu.cntandfonline.comtandfonline.comakjournals.comacs.orgacs.orgakjournals.comresearchgate.net
In capillary zone electrophoresis (CZE), charged molecules migrate in a buffer-filled capillary under the influence of an electric field. For the enantiomeric separation of DNP-amino acids, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are widely used as chiral selectors in CE. jlu.edu.cntandfonline.comtandfonline.com The differential interaction of the DNP-amino acid enantiomers with the chiral selector leads to differences in their electrophoretic mobilities, enabling their separation. The degree of methylation and the charge of the cyclodextrin derivative, as well as the pH of the running buffer, are crucial parameters that affect the enantioselectivity. tandfonline.comtandfonline.com Non-aqueous capillary electrophoresis (NACE) has also been shown to provide high enantiomeric resolution for DNP-amino acids using chiral counter-ions like quinine derivatives. uliege.be
Pressurized planar electrochromatography (PPEC) is a hybrid technique that combines elements of planar chromatography and electrophoresis. akjournals.comacs.orgacs.orgresearchgate.net In PPEC, the mobile phase is driven through a planar stationary phase by electroosmotic flow. This technique has been successfully applied to the separation of diastereomeric derivatives of amino acids, such as those formed with 1-fluoro-2,4-dinitrophenyl-5-L-valine amide (FDVA). akjournals.com PPEC often offers higher efficiency and different selectivity compared to traditional high-performance thin-layer chromatography (HPTLC). akjournals.comresearchgate.net The separation in PPEC is governed by both partitioning effects and electrophoretic migration, providing a unique separation mechanism. researchgate.net PPEC has also been used for the direct enantiomeric separation of amino acids like valine on commercially available chiral plates. akjournals.com
Planar Chromatography Techniques (e.g., HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique utilized for the separation of DNP-amino acid derivatives. akjournals.comresearchgate.net HPTLC, often performed on RP-18 plates, separates these derivatives based on a partition mechanism. akjournals.comresearchgate.net The technique allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient method for identifying amino acid derivatives, which is crucial for protein sequencing. nih.govresearchgate.net
In a study comparing HPTLC with Pressurized Planar Electrochromatography (PPEC) for the separation of 2,4-dinitrophenyl-5-L-valine amide derivatives of various amino acid enantiomers, HPTLC on RP-18 plates with an aqueous-organic mobile phase was effective. akjournals.comresearchgate.net The retention of the DL-diastereoisomer derivatives was found to be stronger than their LL-counterparts in this system. akjournals.comresearchgate.net HPTLC provides a direct and increasingly instrumentalized method for quantitative analysis. nih.gov The non-destructive nature of certain detection methods on thin-layer chromatograms allows for subsequent analytical steps, such as mass spectrometry. d-nb.info
Spectroscopic Characterization and Detection of Dinitrophenyl Derivatives
Spectroscopic methods are central to the identification and quantification of DNP-amino acid derivatives, leveraging the chromophoric properties of the DNP group.
Ultraviolet-Visible (UV-Vis) Spectroscopic Detection in HPLC
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a widely used method for the analysis of DNP-derivatized amino acids. The attachment of the DNP group to the primary amine of an amino acid enhances its UV absorbance, enabling sensitive detection. researchgate.net
A common method involves the derivatization of amino acids with a chiral reagent analogous to Marfey's reagent, N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), which offers improved resolution and higher molar absorptivity. researchgate.netnih.gov The resulting diastereomers can be separated on a reversed-phase column and detected by UV absorption, typically around 340 nm or 360 nm, allowing for detection levels in the picomole range. researchgate.netnih.govepa.gov This approach is highly reliable and relatively fast, with analysis times often under 40 minutes. researchgate.netnih.gov The choice of a specific wavelength, such as 365 nm, is common for the determination of various carbonyl compounds as their 2,4-dinitrophenylhydrazone derivatives. researchgate.net
Table 1: HPLC-UV Detection Parameters for DNP-Amino Acid Derivatives
| Parameter | Value | Reference |
|---|---|---|
| Detection Wavelength | 340 nm | researchgate.netnih.gov |
| Alternate Wavelength | 360 nm | epa.gov |
| Alternate Wavelength | 365 nm | researchgate.net |
| Detection Limit | 5-10 picomoles | researchgate.netnih.gov |
| Column Type | ODS-Hypersil (Reversed Phase) | researchgate.netnih.gov |
Mass Spectrometry (MS) Approaches for Identification and Quantification
Mass spectrometry provides a powerful tool for the structural elucidation and sensitive quantification of DNP-amino acid derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like DNP-amino acids. libretexts.org In positive ion mode ESI-MS, derivatization with reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), an alternative to DNFB, can significantly enhance the ion current signals for amino acids and peptides due to the introduction of a readily protonatable site. researchgate.net
For underivatized amino acids, ESI-MS analysis can be achieved, though derivatization is often preferred to improve chromatographic properties and ionization efficiency. lcms.czarxiv.org The combination of liquid chromatography with ESI-MS/MS is a powerful method for the analysis of amino acid derivatives in complex biological samples. nih.gov
Tandem mass spectrometry (MS/MS) is instrumental in determining the structure of DNP-amino acids by analyzing their fragmentation patterns. nih.govresearchgate.net High-resolution ESI-MS/MS with collision-induced dissociation (CID) allows for the detailed examination of these patterns, revealing previously unreported fragmentation products and clarifying reaction pathways. nih.govresearchgate.net
The fragmentation of deprotonated N-(2,4-dinitrophenyl)amino acids, such as N-(2,4-dinitrophenyl)alanine and phenylalanine, in the gas phase can lead to cyclization reactions, forming benzimidazole-N-oxide derivatives through sequential losses of CO2 and H2O. researchgate.net This gas-phase behavior mirrors the base-catalyzed cyclization that occurs in solution. researchgate.net The analysis of fragmentation patterns is crucial for the unambiguous identification of amino acids in a sequence, as the mass difference between fragment ions corresponds to the mass of a specific amino acid residue. pressbooks.pub
Table 2: Common Fragmentation Events in MS/MS of DNP-Amino Acids
| Precursor Ion | Key Fragment Ions/Losses | Fragmentation Type | Reference |
|---|---|---|---|
| [M-H]⁻ | Loss of CO₂ and H₂O | Gas-phase cyclization | researchgate.net |
| Protonated Amino Acids | Loss of H₂O, NH₃, CO | Collision-Induced Dissociation (CID) | nih.govresearchgate.net |
Negative Ion Chemical Ionization (NICI) mass spectrometry offers a selective and highly sensitive method for the analysis of 2,4-dinitrophenyl (DNP) amino acid methyl esters. researchgate.net The electrophilic nature of the DNP group facilitates selective ionization, resulting in very simple mass spectra where the molecular anion is typically the base peak. researchgate.net This characteristic allows for the straightforward identification of amino acids based on their molecular weights, even in mixtures, with detection possible at the picomole level. researchgate.net Chromatography is primarily needed to differentiate between isomeric amino acids. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Studies
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structures of proteins and polypeptides. nih.gov It provides detailed information about the molecular vibrations of a sample, allowing for the characterization of functional groups and conformational changes. researchgate.net The amide I band (1600-1700 cm⁻¹) in the infrared spectrum is particularly sensitive to the protein's secondary structure, such as α-helices, β-sheets, and random coils. capes.gov.br
In the context of this compound, FTIR can be employed to study how the attachment of the DNP group influences the conformation of the valine residue and its interactions within a peptide chain. By analyzing the shifts in the characteristic absorption bands of the amide and nitro groups, researchers can gain insights into the structural perturbations induced by the DNP moiety. While specific FTIR studies on this compound are not extensively documented in the provided results, the principles of FTIR analysis of peptides and proteins are well-established. nih.govcapes.gov.brspringernature.com
Changes in the amide bands of protein spectra, as observed through FTIR, are indicative of alterations in the protein's secondary structure. scirp.org For instance, the presence of bands in the 1620 cm⁻¹ to 1630 cm⁻¹ and 1685 cm⁻¹ to 1695 cm⁻¹ range within the amide I region can suggest protein aggregation. scirp.org
Table 1: General FTIR Absorption Bands for Protein Conformational Analysis
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Associated Secondary Structure |
| 1650-1660 | Amide I | α-Helix |
| 1620-1640 | Amide I | β-Sheet |
| 1640-1650 | Amide I | Random Coil |
| 1510-1550 | Amide II | α-Helix and β-Sheet |
| 1220-1300 | Amide III | α-Helix and β-Sheet |
This interactive table allows for a quick reference to the key spectral regions used in the conformational analysis of proteins and peptides by FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules, including amino acids and their derivatives, in solution. libretexts.orgnih.gov It provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. mdpi.com For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for its structural elucidation. nih.gov
¹H NMR spectroscopy provides information about the number and types of protons in the molecule, while ¹³C NMR details the carbon framework. mdpi.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the covalent structure. mdpi.com
While a specific, complete NMR spectral dataset for this compound was not found in the search results, the general approach to NMR-based structural elucidation is well-established. mdpi.comnih.gov The chemical shifts of the protons and carbons in the valine and dinitrophenyl moieties would be diagnostic for the compound's structure.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| α-CH | ¹H | 4.0 - 4.5 | Doublet |
| β-CH | ¹H | 2.0 - 2.5 | Multiplet |
| γ-CH₃ | ¹H | 0.9 - 1.2 | Doublet |
| Aromatic CH | ¹H | 7.5 - 9.0 | Multiplets |
| COOH | ¹³C | 170 - 180 | Singlet |
| α-C | ¹³C | 55 - 65 | Singlet |
| β-C | ¹³C | 30 - 40 | Singlet |
| γ-C | ¹³C | 15 - 25 | Singlet |
| Aromatic C | ¹³C | 115 - 150 | Multiple Signals |
This interactive table presents predicted chemical shift ranges based on general principles of NMR spectroscopy for similar structures. Actual values may vary.
Integration of Analytical Platforms: Hyphenated Systems for Enhanced Resolution and Sensitivity
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, offer superior performance for the analysis of complex mixtures by providing both high resolution and sensitive, specific detection. scribd.comresearchgate.net For the analysis of DNP-amino acids, including this compound, hyphenated systems like Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS) are particularly powerful. researchgate.netscribd.com
Liquid chromatography, especially High-Performance Liquid Chromatography (HPLC), is widely used for the separation of DNP-amino acids. nih.gov When coupled with mass spectrometry, LC-MS allows for the highly sensitive and selective detection of these derivatives. researchgate.netresearchgate.net The DNP group itself enhances ionization in the mass spectrometer, contributing to the high sensitivity of the method. researchgate.net LC-MS/MS (tandem mass spectrometry) further improves selectivity and is used for the quantification of amino acids in complex biological matrices. chromatographyonline.com For instance, a method using Marfey's reagent, a derivative of dinitrophenylalanine, coupled with LC-MS/MS, has been successfully used to analyze D-amino acids. chromatographyonline.com
Capillary electrophoresis (CE) is another high-efficiency separation technique that can be coupled with mass spectrometry for the analysis of amino acids. researchgate.netfree.fr CE-MS is particularly advantageous for analyzing small sample volumes and charged compounds. free.frnih.gov By using a low pH electrolyte, amino acids become positively charged and can be separated by CE and subsequently detected by MS. nih.gov This method is simple, rapid, and selective for the analysis of free amino acids. nih.govnih.gov The development of interfaces like electrospray ionization (ESI) has been crucial for the successful coupling of CE with MS, enabling applications such as the analysis of amino acids in various biological and clinical samples. creative-proteomics.com
Table 3: Comparison of Hyphenated Techniques for DNP-Amino Acid Analysis
| Technique | Separation Principle | Detection Principle | Key Advantages |
| LC-MS | Partitioning between stationary and mobile phases | Mass-to-charge ratio | High sensitivity, selectivity, and applicability to complex matrices. researchgate.netresearchgate.net |
| CE-MS | Differential migration in an electric field | Mass-to-charge ratio | High separation efficiency, small sample volume requirement, rapid analysis. free.frnih.gov |
This interactive table summarizes the key features of the primary hyphenated techniques used in the analysis of this compound and other DNP-amino acids.
Mechanistic Insights and Computational Modeling in Dinitrophenyl Amino Acid Research
Elucidation of Chiral Recognition Mechanisms in Derivatization and Separation Processes
The separation of enantiomers, a critical process in pharmaceutical and biochemical research, relies on chiral recognition. For DNP-amino acids like N-(2,4-Dinitrophenyl)-L-valine, this is often achieved through chromatographic methods using chiral stationary phases (CSPs). The mechanisms governing this separation are multifaceted and depend on the specific CSP and analyte.
Key interaction types that contribute to chiral recognition include:
π-π Interactions: The electron-deficient dinitrophenyl group of the analyte can interact with electron-rich aromatic moieties within the chiral selector. koreascience.krkoreascience.kr
Hydrogen Bonding: The amino acid portion of the molecule, with its carboxyl and N-H groups, provides sites for hydrogen bond formation with the CSP. koreascience.krnih.gov
Inclusion Complexation: In the case of cyclodextrin-based CSPs, the DNP group of the amino acid can be included within the cyclodextrin (B1172386) cavity, leading to differential retention of enantiomers. koreascience.kr
Steric Interactions: The three-dimensional arrangement of both the analyte and the chiral selector dictates how well they can interact, with one enantiomer often fitting more favorably than the other. mdpi.com This is often described by the "three-point interaction model," which posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these being stereochemically dependent. mdpi.comcore.ac.ukmdpi.com
For instance, in the separation of DNP-amino acids on (R)- and (S)-naphthylethylcarbamate-β-cyclodextrin columns, both inclusion complexation and hydrophobic interactions of the naphthyl group are major contributors to chiral recognition. koreascience.kr Similarly, studies using quinine-based CSPs for the separation of DNP-amino acids have highlighted the importance of electrostatic interactions between the protonated tertiary amine of the quinine (B1679958) and the anionic DNP-amino acids. conicet.gov.ar
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become indispensable tools for investigating the intricacies of DNP-amino acid chemistry at a molecular level.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Conformation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to:
Determine Molecular Geometry and Conformation: Computational modeling, including X-ray crystallography, can confirm the planar nature of the dinitrophenyl group.
Elucidate Reaction Mechanisms: DFT can be used to model reaction pathways, such as the cyclization of deprotonated N-(2,4-dinitrophenyl)amino acids in the gas phase. nih.gov These calculations help in understanding the potential energy surfaces and identifying transition states, providing insights into the feasibility and kinetics of different reaction routes. nih.govresearchgate.net For example, DFT calculations have been used to study the fragmentation of N-(2,4-dinitrophenyl)alanine, revealing a sequential elimination of CO2 and H2O. researchgate.net
Predict Spectroscopic Properties: Theoretical calculations can help interpret experimental data, such as mass spectra, by predicting fragmentation patterns. nih.govresearchgate.net
Different functionals, such as B3LYP, are often used in these calculations, and the results can be benchmarked against other methods to ensure accuracy. nih.govfrontiersin.org
Molecular Dynamics Simulations of Derivatized Amino Acids in Separation Systems
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of derivatized amino acids like this compound in separation environments over time. These simulations are particularly useful for understanding:
Interactions with Chiral Stationary Phases: MD simulations can model the dynamic interactions between DNP-amino acids and the surface of a CSP, revealing the specific forces (e.g., van der Waals, electrostatic) that govern chiral recognition. ua.pt
Solvation Effects: The behavior of molecules in solution is crucial for separation processes. MD simulations can elucidate how the solvent and any mobile phase additives interact with both the analyte and the stationary phase, influencing retention and selectivity. nih.govrsc.org
Conformational Changes: MD can track the conformational changes of both the analyte and the chiral selector upon interaction, which is often a key element of the recognition process. nih.gov
For example, MD simulations have been used to study the adsorption and transport of amino acids at silica-water-acetonitrile interfaces, providing insights into the retention mechanisms in liquid chromatography. nih.govrsc.org
Structure-Separation Relationship (SSR) Studies for Enantiomer Elution Order Prediction
Structure-Separation Relationship (SSR) studies aim to correlate the molecular structure of analytes with their chromatographic behavior, specifically their retention and enantioselectivity. nih.gov By analyzing a series of related compounds, researchers can identify the key molecular descriptors that influence the separation. nih.gov
For DNP-amino acids, these studies can help in predicting the elution order of enantiomers on a given CSP. researchgate.net This involves identifying molecular properties such as:
Partial positive or negative surface areas
Relative polar surface area
Molecular shape and size
These descriptors can then be used to build predictive models, aiding in the selection of appropriate chromatographic conditions and the design of new, more effective chiral selectors. nih.gov
Kinetic and Thermodynamic Investigations of Derivatization Reactions
The derivatization of L-valine with Sanger's reagent (1-fluoro-2,4-dinitrobenzene) to form this compound is a classic example of a nucleophilic aromatic substitution reaction. acs.orgjaypeedigital.com Kinetic and thermodynamic studies of this and similar reactions provide fundamental information about the reaction mechanism and efficiency.
Kinetic Studies:
Kinetic experiments measure the rate of the derivatization reaction under various conditions (e.g., temperature, pH, reactant concentrations). chem-soc.sinih.gov This data can be used to determine the reaction order and the rate constant. For example, the reaction of N-(2,4-dinitrophenyl) glycine (B1666218) to form a benzimidazole (B57391) N-oxide was found to be first order with respect to the concentration of sodium hydroxide. researchgate.net
Thermodynamic Studies:
Thermodynamic investigations focus on the energy changes that occur during the reaction. By measuring parameters such as enthalpy (ΔH) and entropy (ΔS) of activation, researchers can gain insights into the transition state of the reaction. nih.govnih.gov Van't Hoff plots, which relate the logarithm of the retention factor to the inverse of the temperature, are often used in chromatographic studies to determine these thermodynamic parameters for the transfer of enantiomers from the mobile phase to the stationary phase. conicet.gov.ar These studies help to understand whether the chiral recognition process is enthalpically or entropically driven. conicet.gov.ar
Table of Research Findings:
| Research Area | Key Findings |
| Chiral Recognition | Multiple interaction types (π-π, hydrogen bonding, inclusion complexation, steric hindrance) contribute to enantioseparation. The three-point interaction model is a fundamental concept. koreascience.krkoreascience.krnih.govmdpi.comcore.ac.ukmdpi.com |
| DFT Calculations | Useful for determining molecular geometry, elucidating reaction pathways (e.g., gas-phase cyclization), and predicting spectroscopic properties. nih.govresearchgate.netresearchgate.net |
| Molecular Dynamics | Provides a dynamic view of analyte-CSP interactions, solvation effects, and conformational changes during separation. ua.ptnih.govrsc.orgnih.gov |
| SSR Studies | Correlate molecular descriptors with chromatographic behavior to predict enantiomer elution order and aid in method development. researchgate.netnih.gov |
| Kinetics & Thermodynamics | Elucidate reaction mechanisms, determine rate laws, and quantify the energetic driving forces behind derivatization and chiral recognition. conicet.gov.arresearchgate.netnih.gov |
Applications in Amino Acid and Peptide Biochemical Research
Enantiomeric Analysis of Amino Acids in Biological Matrices and Complex Samples
The chiral nature of N-(2,4-Dinitrophenyl)-L-valine and its analogues makes them powerful reagents for resolving amino acid enantiomers (D- and L-forms). When a chiral DNP reagent reacts with a racemic or mixed-enantiomer sample of amino acids, it forms diastereomeric pairs of DNP-amino acid derivatives. These diastereomers possess distinct physical properties, allowing for their separation using standard chromatographic techniques.
Detection and Quantification of D- and L-Amino Acids in Cellular and Tissue Samples
The precise quantification of D- and L-amino acids in biological samples is crucial, as D-amino acids, once thought to be rare in higher organisms, are now recognized as having significant physiological roles. nih.gov Chiral derivatization followed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly effective method for this purpose. nih.gov
A common approach involves using a chiral derivatizing reagent, such as an analogue of this compound, to convert the amino acid enantiomers into diastereomers. nih.govresearchgate.net For instance, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA), an advanced Marfey's reagent, reacts with amino acid enantiomers to form diastereomeric products that can be separated on a conventional reversed-phase HPLC column. nih.govmdpi.com This method has been successfully applied to quantify ten different chiral amino acids in crude biological samples, such as aged mouse brain tissue. nih.gov The use of LC/MS/MS provides high selectivity and sensitivity, enabling the detection of low-abundance D-amino acids against a high background of their L-enantiomers. nih.govmdpi.com
Research on aged mouse brains using this methodology revealed significant age-related changes in the levels of specific D-amino acids. For example, a decrease in D-serine and D-aspartate was observed in the hippocampus, while D-phenylalanine levels increased in the thalamus. nih.gov Such findings underscore the importance of precise enantiomeric quantification in understanding the neurobiology of aging. nih.gov
The separation efficiency of these diastereomers is a key factor. In one study, the separation of 2,4-dinitrophenyl-5-L-valine amide derivatives of various amino acid enantiomers was achieved using high-performance thin-layer chromatography (HPTLC). researchgate.net The results showed consistently stronger retention for the DL-diastereoisomer derivatives compared to their LL-counterparts, enabling their resolution. researchgate.net
Table 1: Research Findings on D-Amino Acid Quantification in Aged Mouse Brain
| Amino Acid Enantiomer | Brain Region | Observed Change with Aging | Reference |
|---|---|---|---|
| D-Serine | Hippocampus | Decrease | nih.gov |
| D-Aspartate | Hippocampus | Decrease | nih.gov |
| D-Phenylalanine | Thalamus | Increase | nih.gov |
Monitoring of Amino Acid Racemization and Isomerization Processes
Amino acid racemization is the process by which an enantiomerically pure sample of an L- or D-amino acid converts into a mixture of both, eventually reaching a racemic (1:1) equilibrium. wikipedia.org This process occurs spontaneously over geological time and can be influenced by environmental factors like temperature and pH. wikipedia.org Monitoring the extent of racemization is the basis for amino acid dating, a technique used in archaeology and paleontology to estimate the age of biological specimens. wikipedia.org
The analytical methods described for enantiomeric separation are directly applicable to monitoring racemization. By derivatizing the amino acids from a sample with a chiral reagent like this compound or its analogues and separating the resulting diastereomers, the D/L ratio can be accurately determined. nih.govresearchgate.net This ratio is then used to infer the age of the sample or to study the kinetics of racemization under various conditions. wikipedia.org For example, reversed-phase HPLC techniques can measure the D/L ratio for multiple amino acids, including valine, aspartic acid, and phenylalanine, on a single chromatogram. wikipedia.org The rate of racemization varies among different amino acids, providing multiple internal checks for dating applications. wikipedia.org
N-Terminal Amino Acid Analysis and Peptide Sequencing Methodologies
Determining the sequence of amino acids in a peptide or protein is fundamental to understanding its structure and function. The dinitrophenylation method, pioneered by Frederick Sanger using 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), was one of the first successful techniques for identifying the N-terminal amino acid of a polypeptide chain. stackexchange.com
Application of Dinitrophenylation in Sequential Edman Degradation Alternatives
The Edman degradation, developed by Pehr Edman, is the classic method for sequential protein sequencing from the N-terminus. shimadzu.comyoutube.com It involves reacting the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the derivatized amino acid, which can then be identified. shimadzu.com This cycle is repeated to determine the sequence one residue at a time. youtube.com
While highly effective, the Edman degradation uses harsh acidic conditions (trifluoroacetic acid) for the cleavage step, which can be problematic for sensitive samples or next-generation sequencing technologies that require milder conditions. shimadzu.comnih.gov This has spurred research into alternatives. nih.gov The dinitrophenylation method, while not a direct sequential process in the same way as Edman degradation, represents a foundational alternative approach to N-terminal analysis. stackexchange.com In the Sanger method, the reaction of the N-terminal amine with FDNB forms a DNP-peptide. stackexchange.com This DNP group is stable to acid hydrolysis, which is used to break all the peptide bonds. stackexchange.com After hydrolysis, only the original N-terminal amino acid remains attached to the DNP label and can be identified by chromatography, thus revealing the identity of the first amino acid in the sequence. stackexchange.com
Identification of N-Terminal Amino Acids in Peptides and Proteins
The primary application of dinitrophenylation in protein chemistry is the definitive identification of the N-terminal residue. stackexchange.combiopharmaspec.com The process involves two main steps:
Derivatization: The polypeptide is reacted with 1-fluoro-2,4-dinitrobenzene (FDNB) under mildly alkaline conditions. The FDNB undergoes a nucleophilic aromatic substitution with the free N-terminal α-amino group, forming a stable DNP-polypeptide derivative. stackexchange.com Other nucleophilic side chains, such as the ε-amino group of lysine (B10760008), can also be labeled. stackexchange.com
Hydrolysis and Identification: The DNP-polypeptide is subjected to complete acid hydrolysis (e.g., with 6N HCl), which cleaves all peptide bonds. Because the bond between the DNP group and the N-terminal nitrogen is resistant to this hydrolysis, the N-terminal residue is recovered as its DNP derivative (e.g., N-(2,4-Dinitrophenyl)-valine if valine was the N-terminal amino acid). stackexchange.comnih.gov This yellow-colored derivative is then extracted into an organic solvent (like ether) and identified using chromatographic techniques such as paper chromatography or HPLC by comparing its migration to known DNP-amino acid standards. stackexchange.comnih.gov
If the N-terminal residue is lysine, it will be labeled at both its α- and ε-amino groups, yielding a di-DNP-lysine derivative that can be distinguished from a mono-DNP-lysine that was internal to the peptide chain. stackexchange.com
Table 2: Comparison of N-Terminal Sequencing Methodologies
| Feature | Dinitrophenylation (Sanger Method) | Edman Degradation |
|---|---|---|
| Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Phenyl isothiocyanate (PITC) |
| Process | Labels N-terminus, then hydrolyzes entire peptide | Sequential, cyclical removal of N-terminal residue |
| Cleavage Condition | Complete acid hydrolysis (destructive to peptide) | Mild acid cleavage (leaves rest of peptide intact) |
| Identified Product | DNP-amino acid | PTH-amino acid |
| Primary Use | Identification of only the N-terminal amino acid | Stepwise sequencing of multiple residues |
Utility in Enzyme Activity Studies and Substrate Interactions
Derivatives of dinitrophenyl compounds are also valuable tools for studying enzyme kinetics and activity. Many enzyme assays rely on the detection of a product formed from a specific substrate.
For example, the activity of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids, can be measured by quantifying the α-keto acid produced. frontiersin.org One established method involves reacting the α-keto acid product with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a corresponding 2,4-dinitrophenylhydrazone derivative, which is a colored compound that can be measured spectrophotometrically (typically around 445 nm). frontiersin.org In studies of Pseudomonas aeruginosa enzymes, the product of D-valine oxidation was confirmed to be 2-oxoisovalerate by preparing and characterizing its 2,4-dinitrophenylhydrazone derivative. nih.gov This demonstrates the utility of DNP-related derivatization in identifying and quantifying the products of enzymatic reactions involving amino acids. frontiersin.orgnih.gov
Furthermore, enzyme-coupled assays are frequently used to determine the concentration of L- or D-amino acids, which can be substrates or products in an enzymatic reaction. scientificlabs.co.uk In these kits, an oxidase enzyme specifically acts on either L- or D-amino acids to produce hydrogen peroxide. The hydrogen peroxide is then used in a subsequent peroxidase-catalyzed reaction to generate a colorimetric or fluorometric signal. cellbiolabs.com Such assays are essential for studying the activity of enzymes that synthesize or degrade specific amino acid enantiomers. cellbiolabs.com
Role as a Biochemical Labeling Agent in Proteomic Studies
The compound this compound is a derivative of the amino acid L-valine, featuring a 2,4-dinitrophenyl (DNP) group covalently attached to its alpha-amino group. This DNP moiety serves as a robust biochemical label, a principle established by Frederick Sanger in his pioneering work on protein sequencing. creative-biolabs.comnih.govquora.comgbiosciences.com The primary reagent used for this labeling, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, reacts with the free N-terminal α-amino group of a peptide or protein, as well as the ε-amino group of lysine residues, under mild alkaline conditions. creative-biolabs.comgbiosciences.com This reaction forms a stable, yellow-colored DNP-amino acid or DNP-peptide derivative. gbiosciences.comyoutube.com
The primary application of DNP labeling in proteomics is to "tag" peptides and proteins for detection and identification. Once labeled, the DNP group imparts specific chemical properties that facilitate analysis through several methods:
Chromatographic Separation: The DNP group increases the hydrophobicity of the amino acid or peptide, which enhances its retention and separation in reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netrsc.org This allows for the purification and quantification of specific peptides from complex mixtures. nih.gov
Spectrophotometric Detection: The DNP group is a strong chromophore, meaning it absorbs ultraviolet (UV) light at a characteristic wavelength (around 360-380 nm). researchgate.net This property enables the sensitive detection and quantification of DNP-labeled molecules as they elute from an HPLC column. nih.govresearchgate.net
Mass Spectrometry (MS): In modern proteomics, DNP-labeled peptides can be readily analyzed by mass spectrometry. The mass shift caused by the addition of the DNP group helps in identifying labeled peptides. In tandem mass spectrometry (MS/MS), where peptides are fragmented to determine their sequence, the DNP label can help in the identification of N-terminal fragments. wikipedia.orgnih.gov
This labeling strategy was foundational to the first-ever sequencing of a protein, insulin, where Sanger used FDNB to sequentially identify the N-terminal amino acid of peptide fragments. creative-biolabs.comnih.govgbiosciences.comyoutube.com Although largely superseded by more advanced, automated techniques like Edman degradation and MS-based de novo sequencing, DNP labeling remains a valuable tool in specific biochemical applications due to its simplicity and the stability of the DNP-peptide bond to acid hydrolysis, which is used to break down proteins into their constituent amino acids. gbiosciences.com
| Feature | Description | Relevance in Proteomic Studies |
|---|---|---|
| Labeling Reagent | 1-Fluoro-2,4-dinitrobenzene (FDNB or Sanger's Reagent) | Reacts with primary amines (N-terminus, Lysine side chains) to form a stable covalent bond. creative-biolabs.comgbiosciences.com |
| Target Functional Group | Primary amines (-NH2) | Allows for specific tagging of the N-terminal amino acid of a protein or peptide. quora.comgbiosciences.com |
| Detection Method | UV-Vis Spectrophotometry (~360 nm), Mass Spectrometry | Enables sensitive detection and quantification in HPLC and aids in the identification of labeled peptides in MS. nih.govwikipedia.org |
| Key Applications | N-terminal amino acid identification, Peptide mapping by HPLC, Quantitative amino acid analysis. creative-biolabs.comnih.gov | Fundamental technique for protein sequencing and characterization. |
| Stability | The DNP-amino acid bond is resistant to acid hydrolysis. | Allows the labeled N-terminal amino acid to be recovered and identified after breaking down the rest of the peptide chain. gbiosciences.com |
The field of biochemical research has significantly advanced by developing methods to incorporate non-canonical amino acids (ncAAs)—amino acids not among the 20 common proteinogenic ones—into proteins. nih.govnih.govmdpi.com This technique, known as genetic code expansion, allows scientists to introduce novel chemical functionalities, such as fluorescent probes or bioorthogonal handles, into proteins at specific sites. nih.gov
While modern methods for studying ncAA incorporation often rely on ncAAs containing azide (B81097) or alkyne groups for subsequent "click chemistry" reactions, the analytical verification of these processes requires robust methods for amino acid analysis. The analysis of ncAAs, much like standard amino acids, can be challenging due to their diverse physicochemical properties and often poor retention on standard chromatography columns. wur.nlnih.gov
Here, derivatization with a chemical tag like the 2,4-dinitrophenyl (DNP) group plays a crucial analytical role. By reacting an amino acid—whether canonical or non-canonical—with a reagent like FDNB, a DNP-amino acid such as this compound is formed. This derivatization serves several key analytical purposes:
Enhanced Detectability: Many amino acids lack a strong chromophore and are therefore difficult to detect with UV-Vis detectors used in HPLC. The DNP group is a potent chromophore, making the derivatized amino acid easily detectable. researchgate.netrsc.org
Improved Chromatographic Separation: The DNP tag increases the hydrophobicity of the amino acid, leading to better retention and resolution on reverse-phase HPLC columns. researchgate.netnih.gov This is critical for separating a target ncAA from the pool of canonical amino acids and other cellular components.
Standardization: DNP-derivatives of known ncAAs can be synthesized and used as analytical standards to confirm the identity and quantity of an ncAA incorporated into a protein after hydrolysis.
Therefore, while DNP-amino acids are not typically used as metabolic labels to track the process of ncAA incorporation in living cells, they are invaluable tools for the in vitro analytical investigation that validates it. The derivatization of a protein hydrolysate followed by HPLC or LC-MS analysis can confirm the presence and quantity of a specific ncAA, providing definitive evidence of its successful incorporation. This analytical approach, rooted in the principles of Sanger's original work, remains a cornerstone of amino acid analysis and is applicable to the study of both natural and engineered proteins containing non-canonical residues. nih.govwur.nlrsc.orgnih.gov
| Reagent | Abbreviation | Target Group | Detection Principle | Key Advantage |
|---|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene | FDNB (Sanger's Reagent) | Primary Amines | UV Absorbance | Forms highly stable derivatives resistant to acid hydrolysis. gbiosciences.com |
| Phenylisothiocyanate | PITC (Edman's Reagent) | Primary and Secondary Amines | UV Absorbance | Used for sequential N-terminal degradation (Edman sequencing). nih.gov |
| Dansyl Chloride | - | Primary Amines | Fluorescence | Offers very high sensitivity compared to UV-based methods. creative-biolabs.com |
| o-Phthalaldehyde | OPA | Primary Amines (in presence of a thiol) | Fluorescence | Rapid reaction at room temperature; reagent itself is non-fluorescent. rsc.org |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Fluorescence / MS | Forms stable derivatives suitable for both fluorescence and mass spectrometry detection. wur.nlrsc.org |
Future Directions and Emerging Research Avenues
Development of Next-Generation Dinitrophenyl-Based Derivatization Reagents with Enhanced Performance
The classic Sanger's reagent, while effective, has limitations such as rapid hydrolysis under alkaline conditions, which can interfere with the analysis of DNP-amino acid derivatives. nih.gov To address these challenges, research is ongoing to develop next-generation dinitrophenyl-based derivatization reagents with improved performance characteristics.
One promising approach involves the use of solid-phase reaction techniques. nih.gov By immobilizing the dinitrobenzoyl group on a polymeric activated ester, researchers have created a reagent that can efficiently derivatize amino acids while minimizing solution-phase side reactions. nih.gov This method offers several advantages, including the elimination of system peaks from excess reagent in chromatograms and simplified sample handling. nih.gov
Another area of development focuses on enhancing the properties of the dinitrophenyl tag itself. For instance, the synthesis of dinitrophenyl-substituted beta-cyclodextrin (B164692) chiral stationary phases (CSPs) has shown great promise for the enantioseparation of chiral analytes, including amino acids. nih.gov These CSPs, which contain π-electron deficient dinitrophenyl groups, have demonstrated high stability and successful separation of a wide variety of racemic compounds. nih.gov
Furthermore, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) have been developed for the separation and determination of enantiomeric amino acids. researchgate.net This reagent reacts with amino acids to form stable diastereomeric derivatives that can be readily separated by reverse-phase high-performance liquid chromatography (HPLC). researchgate.net The dinitrophenyl alanine (B10760859) amide moiety provides a strong chromophore, allowing for sensitive detection in the subnanomolar range. researchgate.net
Table 1: Comparison of Dinitrophenyl-Based Derivatization Reagents
| Reagent Type | Key Features | Advantages |
| Solid-Phase Dinitrobenzoyl Reagent | Immobilized on a polymeric activated ester. nih.gov | Reduces side reactions, simplifies sample cleanup, eliminates reagent peaks in chromatograms. nih.gov |
| Dinitrophenyl-Substituted β-Cyclodextrin CSPs | Dinitrophenyl groups bonded to a chiral stationary phase. nih.gov | Excellent for enantiomeric separation of amino acids, high stability. nih.gov |
| Marfey's Reagent | Forms stable diastereomeric derivatives with amino acids. researchgate.net | Enables high-resolution separation of enantiomers, provides a strong chromophore for sensitive detection. researchgate.net |
Advancements in Microfluidic and Miniaturized Separation Technologies for DNP-Amino Acids
The analysis of DNP-amino acids is being revolutionized by the advent of microfluidic and miniaturized separation technologies. These "lab-on-a-chip" systems offer significant advantages over traditional analytical methods, including dramatically increased reaction speeds, reduced sample and reagent consumption, and the potential for high-throughput analysis. nih.gov
Microfluidic devices can integrate sample preconcentration, derivatization, and separation into a single platform. nih.gov The small channel dimensions facilitate rapid mass transfer, leading to faster derivatization reactions and sub-second separations. nih.gov This technology is particularly well-suited for the analysis of complex biological samples where sample volume is often limited.
Recent advancements in this area include the development of sophisticated miniaturized detectors that can be integrated into microfluidic chips, enabling the entire analytical process to be performed on a single device. nih.gov Researchers are exploring various designs for on-chip derivatization, including both pre-column and post-column approaches, to optimize the analysis of DNP-amino acids. nih.gov The potential applications of this technology are vast, with significant implications for biomedical research and even space exploration. nih.gov
Integration with Multi-Omics Approaches for Comprehensive Biochemical Profiling
The integration of data from different "omics" fields, such as proteomics and metabolomics, is a powerful approach for gaining a comprehensive understanding of complex biological systems. nih.govnih.gov The analysis of DNP-amino acids, like N-(2,4-dinitrophenyl)-L-valine, can be a valuable component of these multi-omics studies. mdpi.comuni-konstanz.de
In the context of metabolomics, which is the study of small molecules (metabolites) within a biological system, the derivatization of amino acids is often necessary to improve their detection by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The dinitrophenyl group enhances the hydrophobicity of amino acids, improving their separation by reversed-phase chromatography, and provides a chromophore for UV detection. researchgate.net
By combining data on DNP-amino acid levels with proteomic data (the large-scale study of proteins), researchers can gain insights into the interplay between protein synthesis, degradation, and amino acid metabolism. nih.govunesp.br This integrated approach can reveal how these processes are altered in disease states, such as cancer or sepsis, and may lead to the identification of new biomarkers and therapeutic targets. nih.govresearchgate.net For instance, studies have shown that widespread dysregulation of amino acid metabolism is a key feature of sepsis. nih.gov
Application in Structural Biology Studies for Conformational Probing
This compound and other DNP-amino acid derivatives are also finding new applications in the field of structural biology. The dinitrophenyl group can serve as a spectroscopic probe to investigate the conformation and dynamics of peptides and proteins. nih.govacs.org
Circular dichroism (CD) spectroscopy of DNP derivatives has been used to analyze the stereochemistry and conformation of amino acids and peptides. nih.gov The Cotton effects observed in the CD spectra of these derivatives can provide information about the local environment and secondary structure of the DNP-labeled residue. nih.gov
More recently, DNP has been utilized in advanced nuclear magnetic resonance (NMR) spectroscopy techniques. Dynamic Nuclear Polarization (DNP)-enhanced solid-state NMR (ssNMR) can significantly enhance the sensitivity of NMR experiments, allowing for the study of proteins in more complex environments, such as in intact cells. nih.govpnas.org By selectively labeling specific amino acid residues, such as valine, with isotopes and then derivatizing them or using DNP-enhancing agents, researchers can probe the conformational ensembles of proteins. nih.gov For example, DNP-enhanced NMR has been used to study the conformational flexibility of alpha-synuclein, a protein implicated in Parkinson's disease. nih.govpnas.org The dinitrophenyl group can also be used as a quencher in Förster resonance energy transfer (FRET) experiments to probe distances and conformations within peptides and proteins. acs.org
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing N-(2,4-Dinitrophenyl)-L-valine, and how is its purity validated?
- Synthesis : The compound is typically synthesized via nucleophilic aromatic substitution, where the amino group of L-valine reacts with 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions. This method is analogous to the derivatization of other amino acids like N-(2,4-Dinitrophenyl)-L-alanine (CAS 1655-52-3), as described for similar dinitrophenylation reactions .
- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection at 350–360 nm is standard, leveraging the strong absorbance of the dinitrophenyl group. Purity thresholds (>98%) are confirmed using calibrated standards, as outlined in purity protocols for related dinitrophenyl-amino acid derivatives .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
- Spectroscopy : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) identifies proton environments and carbon frameworks, while Fourier-Transform Infrared (FT-IR) spectroscopy confirms functional groups like nitro (-NO₂) and carboxyl (-COOH).
- Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and molecular packing. For example, orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters (e.g., a = 6.979 Å, b = 13.469 Å) are typical for dinitrophenyl derivatives, as seen in structurally related compounds .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level optimize molecular geometry and compute properties like dipole moments, electrostatic potential surfaces, and HOMO-LUMO gaps. These models align with experimental data (e.g., X-ray bond lengths) and elucidate charge transfer dynamics, critical for understanding reactivity in biochemical systems .
- Application : Theoretical studies of analogous compounds, such as N-(4-dimethylamino-3,5-dinitrophenyl) maleimide, demonstrate how electron-withdrawing nitro groups influence redox behavior and spectroscopic signatures .
Q. What experimental strategies address contradictions in reported stability or reactivity of this compound under varying conditions?
- Stability Analysis : Accelerated degradation studies (e.g., exposure to light, heat, or pH extremes) coupled with HPLC monitoring identify decomposition pathways. For instance, photodegradation of the dinitrophenyl group may yield nitroso byproducts, requiring storage in amber vials at –20°C, as noted in safety data for similar derivatives .
- Reactivity Profiling : Comparative kinetic studies under controlled temperatures and solvents (e.g., aqueous vs. organic media) resolve discrepancies in reaction rates, such as hydrolysis susceptibility of the dinitrophenyl-amino acid bond .
Q. How does this compound function as a derivatizing agent in studying amino acid metabolism or enzyme interactions?
- Metabolic Tracing : The compound serves as a chromophoric tag for amino acid quantification via UV-Vis spectroscopy. For example, its use in tracking L-valine uptake in microbial or cellular systems can mirror applications of N-(2,4-Dinitrophenyl)-L-phenylalanine in metabolic flux analysis .
- Enzyme Studies : As a competitive inhibitor, it can probe active-site specificity in enzymes like aminopeptidases. Structural analogs (e.g., N-(2,4-Dinitrophenyl)-L-alanine) have been used to map substrate-binding pockets through crystallographic docking simulations .
Q. What role does this compound play in natural product chemistry or medicinal research?
- Natural Product Isolation : It has been identified in methanol extracts of Moringa oleifera seeds, suggesting potential as a biomarker for plant metabolic profiling. Its presence alongside bioactive compounds like 8-chloro-5-quinolinecarboxylic acid highlights its integration into phytochemical studies .
- Therapeutic Exploration : While not directly therapeutic, its structural features (e.g., nitro groups) are leveraged in designing prodrugs or enzyme inhibitors. Related dinitrophenyl-amino acids are precursors for fluorescent probes in cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
